2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
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Overview
Description
2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor and preventing the binding of the endogenous ligand, glutamate. This results in the inhibition of the excitatory neurotransmission mediated by these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and protect against excitotoxicity, a process in which excessive glutamate release leads to neuronal damage. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
The main advantage of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is its potency and selectivity as an antagonist of the AMPA and kainate receptors. This makes it a valuable tool for studying the function of these receptors in various physiological and pathological processes. However, one limitation of this compound is its relatively short duration of action, which may require repeated administration in some experiments.
Future Directions
There are several potential future directions for the use of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in scientific research. One area of interest is the role of AMPA and kainate receptors in the development and progression of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential therapeutic applications in the treatment of these disorders, as well as other conditions such as epilepsy and stroke. Another potential future direction is the development of more selective and potent antagonists of these receptors, which may have improved efficacy and fewer side effects compared to this compound.
Synthesis Methods
The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to yield the corresponding enamine. The enamine is then reacted with 2-aminobenzonitrile to form the quinoline ring system. Further modifications are made to the molecule to introduce the necessary functional groups required for its biological activity.
Scientific Research Applications
2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of both AMPA and kainate receptors, making it a valuable tool for studying the function of these receptors in the brain.
properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-22-15-8-7-11(9-16(15)23-2)17-12-5-3-4-6-14(12)21-18(20)13(17)10-19/h7-9H,3-6H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJYCGBLYICOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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